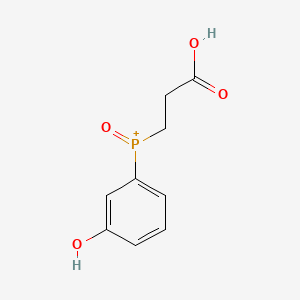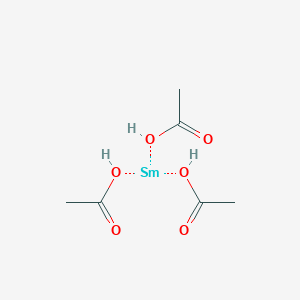
Samarium acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Samarium acetate is an acetate salt of samarium, with the chemical formula Sm(CH₃COO)₃. It exists in both hydrate and tetrahydrate forms. This compound is typically a pale yellow powder and is known for its applications in various scientific fields .
Méthodes De Préparation
Samarium acetate can be synthesized through several methods. One common method involves dissolving samarium(III) oxide in a 50% acetic acid solution, followed by crystallization and vacuum drying to obtain the tetrahydrate form . Another method involves the crystallization of mixed anion acetates from solutions of samarium chloride and samarium oxychloride in acetic acid .
Analyse Des Réactions Chimiques
Samarium acetate undergoes various chemical reactions, including:
Oxidation: this compound can react with oxygen to form samarium oxide.
Reduction: It can be reduced to elemental samarium under specific conditions.
Substitution: this compound can participate in substitution reactions where the acetate groups are replaced by other ligands.
Common reagents used in these reactions include oxygen for oxidation and reducing agents like hydrogen gas for reduction. The major products formed from these reactions are typically samarium oxides and elemental samarium .
Applications De Recherche Scientifique
Samarium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including polymerization processes.
Biology: Samarium compounds are used in biological assays and imaging techniques.
Industry: It is used in the production of specialized glasses, phosphors, lasers, and thermoelectric devices.
Mécanisme D'action
The mechanism of action of samarium acetate involves its ability to act as a catalyst in various chemical reactions. It interacts with molecular targets and pathways by facilitating the formation or breaking of chemical bonds. The acetate groups in this compound can coordinate with other molecules, enhancing the reactivity of the samarium ion .
Comparaison Avec Des Composés Similaires
Samarium acetate can be compared with other samarium compounds such as samarium chloride (SmCl₃), samarium nitrate (Sm(NO₃)₃), and samarium oxalate (Sm(C₂O₄)₃). Unlike these compounds, this compound is unique due to its acetate ligands, which provide distinct reactivity and solubility properties. Similar compounds include:
- Samarium chloride (SmCl₃)
- Samarium nitrate (Sm(NO₃)₃)
- Samarium oxalate (Sm(C₂O₄)₃)
- Samarium iodide (SmI₂)
This compound’s uniqueness lies in its specific applications in catalysis and its role in the synthesis of specialized materials.
Propriétés
Formule moléculaire |
C6H12O6Sm |
|---|---|
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
acetic acid;samarium |
InChI |
InChI=1S/3C2H4O2.Sm/c3*1-2(3)4;/h3*1H3,(H,3,4); |
Clé InChI |
DGVVPRHPLWDELQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.CC(=O)O.[Sm] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[2-[[2-[[2-[2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-[[1-[[1-[[4-amino-1-[(1-carboxy-2-hydroxyethyl)amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13398559.png)
![5-[3-[4-(aminomethyl)phenoxy]propyl]-2-[8-(1,3-benzothiazol-2-ylhydrazinylidene)-6,7-dihydro-5H-naphthalen-2-yl]-1,3-thiazole-4-carboxylic acid;hydrochloride](/img/structure/B13398567.png)
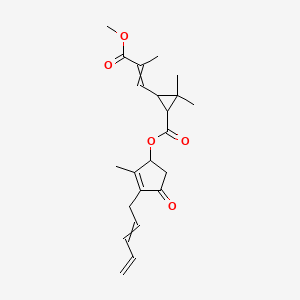

![2-[5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B13398580.png)
![[4-(3-Hydroxy-3-methyloct-1-enyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B13398586.png)
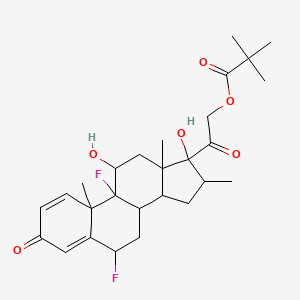
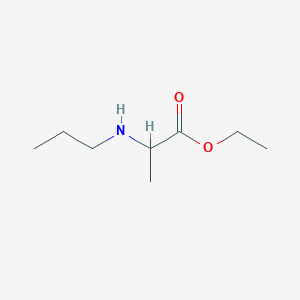
![Ferrocene, [1-(dimethylamino)ethyl]-](/img/structure/B13398602.png)
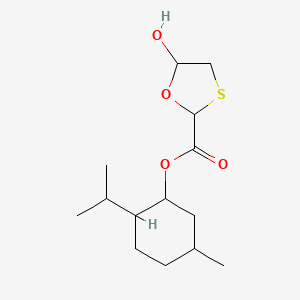
![sodium;(2S,5R,6R)-3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13398613.png)
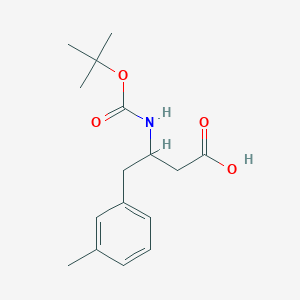
![N-(1-azabicyclo[2.2.2]octan-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide;N-(1-azabicyclo[2.2.2]octan-3-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide;N-(1-azabicyclo[2.2.2]octan-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B13398628.png)
